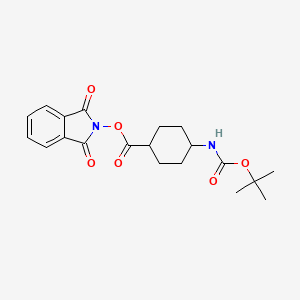
(1r,4r)-1,3-Dioxoisoindolin-2-yl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate is a synthetic organic compound featuring a complex structure that blends different functional groups. It plays significant roles in various fields such as medicinal chemistry and materials science, offering unique properties for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate is typically synthesized through multi-step processes. A common approach begins with the formation of the 1,3-dioxo-2,3-dihydro-1H-isoindole moiety, which involves the condensation of phthalic anhydride with appropriate amines under acidic conditions. The next step often involves protecting the amine group with a tert-butoxycarbonyl (Boc) group, followed by coupling with a cyclohexane-1-carboxylate derivative.
Industrial Production Methods
In industrial settings, production is scaled by optimizing reaction conditions such as temperature, solvent choice, and reagent ratios to enhance yield and purity. Automation and continuous flow synthesis techniques can improve efficiency and reproducibility in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: : It can participate in nucleophilic substitution at the carbonyl carbon.
Hydrolysis: : The Boc protecting group can be removed under acidic or basic conditions.
Reduction: : The carbonyl groups can be reduced to alcohols or other derivatives.
Common Reagents and Conditions
Acids: : Hydrochloric acid for hydrolysis.
Bases: : Sodium hydroxide for deprotection reactions.
Reducing Agents: : Lithium aluminum hydride for carbonyl reduction.
Major Products Formed
Deprotected Amines: : After hydrolysis of the Boc group.
Alcohols: : From the reduction of carbonyl groups.
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate is utilized in:
Medicinal Chemistry: : As a precursor for drug development, particularly in designing compounds with specific biological activities.
Materials Science: : In the synthesis of advanced polymers and materials with unique properties.
Mechanism of Action
The mechanism of action for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate depends on its functional groups:
Molecular Targets: : It can interact with enzymes or receptors in biological systems.
Pathways Involved: : Its interaction may involve inhibition or activation of specific biochemical pathways, depending on its structure and the biological context.
Comparison with Similar Compounds
Compared to other compounds in its class, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and application potential.
List of Similar Compounds
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl cyclohexane-1-carboxylate
(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate
And there you have it. Anything you want me to expand or dive deeper into?
Properties
CAS No. |
2095863-57-1 |
|---|---|
Molecular Formula |
C20H24N2O6 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C20H24N2O6/c1-20(2,3)27-19(26)21-13-10-8-12(9-11-13)18(25)28-22-16(23)14-6-4-5-7-15(14)17(22)24/h4-7,12-13H,8-11H2,1-3H3,(H,21,26) |
InChI Key |
ODXSVNKEDTZOCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















